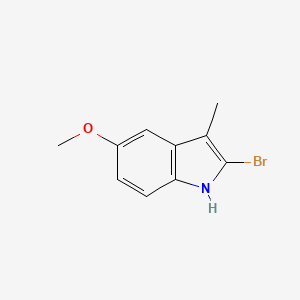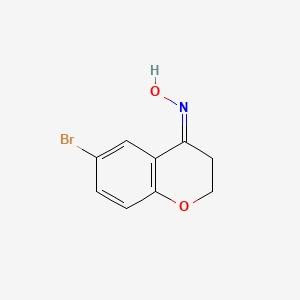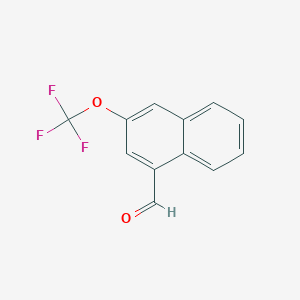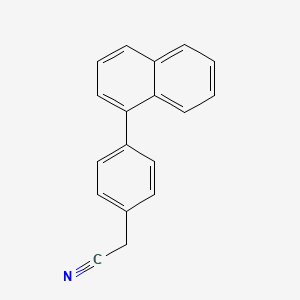
4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one is a fluorinated organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. A common synthetic route is as follows:
Starting Material: Quinoxaline derivative.
Reagent: Trifluoroacetic anhydride.
Solvent: Anhydrous dichloromethane or acetonitrile.
Catalyst: Lewis acid such as aluminum chloride.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours.
Workup: The reaction mixture is quenched with water, and the product is extracted with an organic solvent, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the trifluoroacetyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 4-(2,2,2-Trifluoroethanol)-3,4-dihydroquinoxalin-2(1H)-one.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2,2,2-trifluoroacetyl)-L-tyrosinate: Another fluorinated compound with similar trifluoroacetyl functionality.
Trifluoroacetic anhydride: A reagent used in the synthesis of various trifluoroacetyl compounds.
Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate: A compound with a similar trifluoroacetyl group but different core structure.
Uniqueness
4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its quinoxaline core structure combined with the trifluoroacetyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of the trifluoroacetyl group enhances its stability, lipophilicity, and potential bioactivity compared to non-fluorinated analogs.
Eigenschaften
Molekularformel |
C10H7F3N2O2 |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
4-(2,2,2-trifluoroacetyl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)9(17)15-5-8(16)14-6-3-1-2-4-7(6)15/h1-4H,5H2,(H,14,16) |
InChI-Schlüssel |
KVVNNFDBTHDKJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)


![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)

![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)


![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)
![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)



